potassium;6-hydroxyhexanoate
Description
Significance of ω-Hydroxycarboxylic Acids as Platform Chemicals
The significance of ω-hydroxycarboxylic acids lies in their potential to serve as renewable and biodegradable precursors for polymers, resins, lubricants, and other valuable chemicals. mdpi.com Their production from biomass sources offers a green alternative to traditional petrochemical-based manufacturing processes. The ability to undergo various chemical transformations, including esterification and oxidation, further enhances their utility as versatile platform chemicals in the chemical industry. mdpi.com
Overview of 6-Hydroxyhexanoic Acid and its Conjugate Base in Academic Research
6-Hydroxyhexanoic acid, also known as ε-hydroxycaproic acid, is a six-carbon ω-hydroxycarboxylic acid that has garnered significant attention in academic and industrial research. ontosight.ai Its conjugate base, 6-hydroxyhexanoate (B1236181), is the form the acid takes in neutral or basic solutions. nih.gov Research has extensively explored its role as a key intermediate in the production of biodegradable polymers like polycaprolactone (B3415563) (PCL). frontiersin.orgbohrium.com
The compound is a known bacterial metabolite and plays a role in the degradation of certain fatty acids. nih.govbiosynth.com Studies have investigated its formation from various precursors, including cyclohexane (B81311) and cyclohexanol (B46403), through both biocatalytic and chemical routes. frontiersin.orgmdpi.comresearch-nexus.netias.ac.in
Research Landscape and Emerging Directions in 6-Hydroxyhexanoate Chemistry
The current research landscape for 6-hydroxyhexanoate is dominated by the development of sustainable and efficient production methods. A significant focus is on biocatalysis, utilizing engineered microorganisms and enzymes to convert renewable feedstocks into 6-hydroxyhexanoic acid. frontiersin.orgbohrium.comnih.gov Multi-enzyme cascade reactions are being explored to improve production yields and efficiency. nih.gov
Emerging research is also directed towards expanding the applications of 6-hydroxyhexanoate beyond PCL production. This includes its use as a monomer for other novel polymers and as a precursor for the synthesis of other valuable C6 chemicals like adipic acid and 1,6-hexanediol (B165255). rsc.orggoogle.com The integration of biocatalytic and chemocatalytic processes is a promising strategy for creating sustainable synthetic routes to these important industrial chemicals. rsc.org
Properties
IUPAC Name |
potassium;6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNSIPXEFSYNKZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCO.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)[O-])CCO.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 6 Hydroxyhexanoic Acid and Its Salts
Chemical Synthesis Methodologies
Traditional chemical synthesis offers several established pathways to 6-hydroxyhexanoic acid, utilizing different precursors and reaction types.
The hydrolysis of the cyclic ester ε-caprolactone is a direct and common method for producing 6-hydroxyhexanoic acid. This ring-opening reaction can be initiated under acidic, neutral, or basic conditions. In aqueous environments, ε-caprolactone hydrolyzes to form 6-hydroxyhexanoic acid. oecd.orgoecd.org The rate of this hydrolysis is significantly influenced by pH. For instance, at 20°C, the half-life of ε-caprolactone varies dramatically with pH, demonstrating the tunability of the reaction. oecd.org One documented laboratory procedure involves stirring ε-caprolactone with a sodium hydroxide (B78521) solution at room temperature for 12 hours, followed by neutralization, to achieve a 98% yield of 6-hydroxyhexanoic acid. rsc.org
Table 1: Effect of pH on ε-Caprolactone Hydrolysis Half-Life at 20°C
| pH | Half-Life (days) |
| 4 | 16 |
| 7 | 53 |
| 9 | 2.2 |
| Data sourced from reference oecd.org |
A traditional industrial approach for synthesizing 6-hydroxyhexanoic acid involves the reduction of adipic acid. researchgate.net This process is typically conducted under demanding conditions, such as high temperature (523 K) and pressure (300 bar H₂), and requires a metal catalyst. researchgate.net While effective, this method is associated with high energy consumption and potential safety risks. researchgate.net
The Baeyer-Villiger oxidation of cyclic ketones, particularly cyclohexanone (B45756), is a cornerstone of modern industrial production of ε-caprolactone, which is then readily hydrolyzed to 6-hydroxyhexanoic acid. mdpi.comresearchgate.net This reaction inserts an oxygen atom into the ring, converting the ketone to a cyclic ester (lactone).
A novel, one-pot synthesis route has been developed that integrates the Baeyer-Villiger oxidation of cyclohexanone and the subsequent ring-opening hydrolysis into a single step. researchgate.net This process uses a dealuminated HBEA zeolite catalyst and aqueous hydrogen peroxide (30% H₂O₂) as the oxidant in the absence of organic solvents. researchgate.net Under optimized conditions, this method achieves over 95% conversion of cyclohexanone and over 95% selectivity for 6-hydroxyhexanoic acid. researchgate.net The catalyst's Lewis and Brönsted acid sites are credited with activating the cyclohexanone and promoting the rapid hydrolysis of the intermediate ε-caprolactone. researchgate.net
Research using a mesoporous zirconium phosphate (B84403) catalyst has shown that reaction parameters can be tuned to favor either the intermediate lactone or the final hydroxy acid. rsc.org Increasing the amount of hydrogen peroxide leads to higher cyclohexanone conversion but also promotes the hydrolysis of ε-caprolactone, thereby increasing the yield of 6-hydroxyhexanoic acid. rsc.org
Table 2: Effect of Catalyst Loading on Cyclohexanone Oxidation Products
| Catalyst Loading (wt%) | Cyclohexanone Conversion (%) | 6-Hydroxyhexanoic Acid Selectivity (%) |
| 2 | 14 | 36 |
| 20 | 89 | 68 |
| Reaction conditions: 120°C, 3 hours. Data sourced from reference rsc.org |
Biocatalytic and Enzymatic Production Approaches
Biocatalytic methods are gaining significant interest as sustainable alternatives to conventional chemical synthesis. These approaches utilize whole-cell systems or isolated enzymes to perform complex transformations under mild conditions. mecp2024.com
Whole-cell biocatalysis leverages the intact metabolic machinery of microorganisms to convert substrates into desired products, often with integrated cofactor regeneration, which is a significant advantage over cell-free systems. dntb.gov.ua
Recombinant microorganisms have been engineered to produce 6-hydroxyhexanoic acid directly from inexpensive feedstocks like cyclohexane (B81311) and cyclohexanol (B46403). frontiersin.org
From Cyclohexane: A notable achievement is the development of a recombinant Pseudomonas taiwanensis strain capable of converting cyclohexane to 6-hydroxyhexanoic acid in a single-pot process. frontiersin.orgbohrium.com This was accomplished by engineering a four-step enzymatic cascade into the host organism. nih.gov The pathway proceeds as follows:
Cyclohexane is converted to cyclohexanol by a cytochrome P450 monooxygenase (Cyp). frontiersin.orgfrontiersin.org
Cyclohexanol is oxidized to cyclohexanone by a cyclohexanol dehydrogenase (CDH). frontiersin.orgfrontiersin.org
Cyclohexanone undergoes Baeyer-Villiger oxidation to form ε-caprolactone , catalyzed by a cyclohexanone monooxygenase (CHMO). frontiersin.orgfrontiersin.org
ε-Caprolactone is hydrolyzed to 6-hydroxyhexanoic acid by a lactonase. frontiersin.orgfrontiersin.org
This engineered platform organism has demonstrated a high specific activity of 44.8 U/g (cell dry weight) and can completely convert 5 mM of cyclohexane to 6-hydroxyhexanoic acid within 3 hours. nih.gov In a stirred-tank bioreactor setup, a final concentration of 25 mM (3.3 g/L) was achieved. frontiersin.orgbohrium.com
From Cyclohexanol: An alternative biocatalytic route uses cyclohexanol as the starting material. A three-enzyme cascade has been successfully implemented in whole cells of Escherichia coli. nih.gov This system co-expresses an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for the conversion of cyclohexanol to ε-caprolactone with internal cofactor regeneration, thus avoiding the need for expensive external cofactors. dntb.gov.uanih.gov The product inhibition caused by ε-caprolactone is overcome by the in situ addition of lipase (B570770) CAL-B, which hydrolyzes the lactone to 6-hydroxyhexanoic acid. nih.govuni-greifswald.de Using this strategy in a fed-batch stirred tank reactor, a product titer exceeding 20 g/L of 6-hydroxyhexanoic acid was achieved with an isolated yield of 81%. dntb.gov.uanih.gov
Table 3: Comparison of Biocatalytic Production of 6-Hydroxyhexanoic Acid
| Substrate | Microbial Host | Key Enzymes | Product Titer | Reference(s) |
| Cyclohexane | Pseudomonas taiwanensis | Cyp, CDH, CHMO, Lactonase | 3.3 g/L | frontiersin.orgbohrium.com |
| Cyclohexanol | Escherichia coli | ADH, CHMO, Lipase CAL-B | >20 g/L | dntb.gov.uanih.gov |
Whole-Cell Biotransformations from Hydrocarbons and Alcohols
Hexanoate (B1226103) and 1,6-Hexanediol (B165255) Bio-oxidation Systemsnih.govucl.ac.ukthegoodscentscompany.comnih.gov
The biosynthesis of 6-hydroxyhexanoic acid (6-HHA) from hexanoate or 1,6-hexanediol is a key area of research, primarily utilizing microbial bio-oxidation pathways. One prominent method is the ω-oxidation of hexanoate. In this pathway, the terminal methyl group of the fatty acid is hydroxylated to form 6-HHA. This reaction is typically catalyzed by alkane-hydroxylating enzyme systems, such as cytochrome P450 monooxygenases, which are found in various microorganisms, including several Pseudomonas species. nih.gov Research has shown that alkane-utilizing strains of Pseudomonas can oxidize hexanoate to adipic acid, with 6-HHA being a key intermediate. nih.gov When induced with n-hexane, these strains converted hexanoate to 6-HHA, which was then further oxidized. nih.gov
An alternative bio-oxidation route starts from 1,6-hexanediol. Certain microorganisms, such as Gluconobacter oxydans, can selectively oxidize one of the terminal alcohol groups of 1,6-hexanediol to a carboxylic acid, yielding 6-HHA. rsc.orgresearchgate.net This process is often pH-dependent, with neutral to slightly alkaline conditions (pH 6–7) favoring the accumulation of 6-hydroxyhexanoic acid. rsc.org Studies using Pseudomonas have also demonstrated that cells induced with 1,6-hexanediol or 6-HHA are well-equipped for the subsequent oxidation steps towards adipic acid. nih.gov However, in some bacterial systems, both 1,6-hexanediol and 6-hydroxyhexanoate (B1236181) can be subject to a competing β-oxidation pathway, which may lead to the formation of non-metabolizable byproducts like 2-tetrahydrofuranacetic acid, making the ω-oxidation pathway the primary route for productive degradation and synthesis. nih.govhmdb.ca
| Microorganism | Substrate | Key Pathway | Product | Reference |
|---|---|---|---|---|
| Pseudomonas spp. | Hexanoate | ω-oxidation | 6-Hydroxyhexanoic acid, Adipic acid | nih.gov |
| Pseudomonas spp. | 1,6-Hexanediol | ω-oxidation | 6-Hydroxyhexanoic acid, Adipic acid | nih.gov |
| Gluconobacter oxydans | 1,6-Hexanediol | Selective Oxidation | 6-Hydroxyhexanoic acid | rsc.orgresearchgate.net |
Metabolic Engineering Strategies for Enhanced Biosynthesisthegoodscentscompany.comresearchgate.net
To overcome the limitations of natural microbial systems, such as low yields and the presence of competing metabolic pathways, metabolic engineering has been extensively applied to enhance the biosynthesis of 6-hydroxyhexanoic acid and related C6 chemicals. These strategies aim to create efficient microbial cell factories by redesigning and optimizing cellular metabolism.
Key metabolic engineering approaches include:
Pathway Introduction and Overexpression: Heterologous pathways are introduced into robust industrial hosts like Escherichia coli or Corynebacterium glutamicum. For instance, a cyclohexane-based pathway was engineered in Pseudomonas taiwanensis by overexpressing a cytochrome P450 monooxygenase (CPMO), a cyclohexanol dehydrogenase (CHD), a cyclohexanone monooxygenase (CHMO), and a lactonase (Lac), resulting in the production of 3.3 g/L of 6-HHA in a bioreactor. sciepublish.com
Deletion of Competing Pathways: To channel metabolic flux towards the desired product, competing pathways are often deleted. In a study using Acidovorax sp. CHX100, which naturally degrades cyclohexane, the gene for 6-hydroxyhexanoate dehydrogenase was knocked out. This modification blocked the further conversion of 6-HHA, leading to its accumulation at a concentration of 4.92 mM within 6 hours. sciepublish.com
Cofactor Regeneration: Many enzymatic steps in biosynthetic pathways, particularly those involving P450 monooxygenases, are dependent on cofactors like NADPH. Engineering the central metabolism to improve the regeneration of these cofactors is a critical strategy. One approach involves introducing a phosphite (B83602) oxidation system, which has been shown to enhance copolyester synthesis by increasing the supply of NADPH. nih.govbohrium.com
| Engineered Host | Key Genetic Modification | Substrate | Product | Titer/Yield | Reference |
|---|---|---|---|---|---|
| Pseudomonas taiwanensis | Overexpression of CPMO, CHD, CHMO, Lac | Cyclohexane | 6-Hydroxyhexanoic acid | 3.3 g/L | sciepublish.com |
| Acidovorax sp. CHX100 | Deletion of 6-hydroxyhexanoate dehydrogenase gene | Cyclohexane | 6-Hydroxyhexanoic acid | 4.92 mM | sciepublish.com |
| E. coli | Introduction of 11 heterologous genes including Ccr and Emd for reverse β-oxidation | Glucose | P(3HB-co-3HHx) | 41 wt% of dry cell weight | nih.gov |
Enzyme Discovery and Characterization in 6-Hydroxyhexanoate Biosynthesissciepublish.commdpi.combenchchem.comaccelachem.com
The efficiency of biosynthetic pathways for 6-hydroxyhexanoic acid is fundamentally dependent on the catalytic properties of the involved enzymes. Consequently, the discovery of novel enzymes and the detailed characterization of their functions are vital for developing commercially viable bioprocesses.
Research efforts focus on identifying enzymes with high activity, stability, and specificity for the substrates and intermediates in the 6-HHA pathway. For example, the degradation pathway of cyclohexanol in Acinetobacter sp. strain NCIMB 9871 involves a series of enzymes, including a cyclohexanone monooxygenase (CHMO) that converts cyclohexanone to ε-caprolactone, which is then hydrolyzed to 6-HHA. researchgate.net The dehydrogenase that acts on 6-hydroxyhexanoate, ChnD, has also been a subject of study to understand its structure and function. researchgate.net
Characterization of these enzymes involves expressing the corresponding genes in a host like E. coli, purifying the protein, and determining its kinetic parameters. However, individual enzyme characterization can sometimes be misleading. For instance, the 6-hydroxyhexanoate dehydrogenase from Acinetobacter showed little activity when tested as a standalone enzyme, yet its activity was clearly evident when part of the assembled pathway in vivo. ucl.ac.uk This highlights the importance of both in vitro and in vivo analysis for understanding enzyme function within a metabolic context. The discovery and engineering of enzymes like alkane monooxygenases and specific alcohol/aldehyde dehydrogenases are crucial for building efficient pathways for C6 dicarboxylic acids and their hydroxy-acid precursors. researchgate.net
Hybrid Chemo-Enzymatic Synthesis Routesucl.ac.uk
Hybrid chemo-enzymatic routes merge the precision of biocatalysis with the efficiency of chemical synthesis to create sustainable and effective pathways for producing valuable chemicals like 6-hydroxyhexanoic acid. These integrated approaches can overcome the limitations inherent in purely biological or chemical methods, such as low yields in fermentation or the harsh conditions and environmental impact of traditional chemistry. rsc.orgresearchgate.net
An example of this synergy is a route developed for producing 6-carbon polymer building blocks from biobased 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net In this process, HMF is first chemically hydrogenated to 1,6-hexanediol. This intermediate is then subjected to a biological oxidation step using Gluconobacter oxydans to selectively produce 6-hydroxyhexanoic acid. rsc.orgresearchgate.net The resulting 6-HHA can be used directly or further converted into other valuable monomers like ε-caprolactone through catalytic cyclization. rsc.org
Another strategy involves using enzymes to perform challenging chemical transformations with high selectivity. For instance, lipases can be used to catalyze the in situ formation of peracids, which then drive the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, a direct precursor to 6-HHA. rsc.org This chemo-enzymatic cascade avoids the need for pre-formed, often unstable, peracids. While challenges in enzyme compatibility and process integration remain, these hybrid systems represent a significant advancement towards greener and more sustainable chemical manufacturing. rsc.org
Biochemical Pathways and Metabolic Intermediates of 6 Hydroxyhexanoate
Oxidative Metabolic Pathways Involving 6-Hydroxyhexanoate (B1236181)
The oxidative breakdown of 6-hydroxyhexanoate is a critical process in several microorganisms and is initiated by enzymes that introduce or modify functional groups, preparing the molecule for further degradation.
The ω-oxidation pathway is a key route for the metabolism of fatty acids, including hexanoate (B1226103), leading to the formation of 6-hydroxyhexanoate. In this pathway, the terminal methyl group of a fatty acid is hydroxylated. For instance, alkane-utilizing strains of Pseudomonas spp. can ω-oxidize hexanoate to produce 6-hydroxyhexanoate. ebi.ac.uk This initial hydroxylation is a critical step that prepares the fatty acid for further oxidation. Following its formation, 6-hydroxyhexanoate is further oxidized to adipic acid. ebi.ac.ukdntb.gov.ua The ω-oxidation pathway serves as the exclusive route for the degradation of 6-hydroxyhexanoate in some bacteria, as the alternative β-oxidation pathway can lead to the formation of a non-metabolizable intermediate, 2-tetrahydrofuranacetic acid. ebi.ac.ukasm.orghmdb.cathegoodscentscompany.com
The reversal of the β-oxidation cycle is another significant pathway that can be engineered for the synthesis of various chemicals. nih.govacs.org This synthetic pathway can be utilized to produce medium-chain ω-functionalized carboxylic acids, including 6-hydroxyhexanoic acid. google.comresearchgate.net By combining enzymes from the β-oxidation reversal pathway with those of the ω-oxidation pathway, it is possible to synthesize compounds like 6-hydroxyhexanoic acid from unrelated carbon sources such as glycerol. researchgate.net For example, the expression of an alkane monooxygenase system in conjunction with β-oxidation reversal enzymes has been shown to produce 6-hydroxyhexanoic acid. researchgate.net
6-Hydroxyhexanoate dehydrogenase (6-HHDH) is a key enzyme in the metabolic pathway of 6-hydroxyhexanoate. ontosight.aiwikipedia.org It catalyzes the NAD+-dependent oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (B1234620). ontosight.aiwikipedia.org This reaction is a crucial step in the degradation of medium-chain fatty acids like hexanoate and is essential for energy production. ontosight.ai The systematic name for this enzyme is 6-hydroxyhexanoate:NAD+ oxidoreductase. wikipedia.org
This enzyme is inducible and has been identified in microorganisms that can grow on cyclohexanol (B46403), such as Acinetobacter NCIB 9871 and Nocardia globerula CL1. researchgate.netresearchgate.net In these organisms, 6-HHDH is part of a larger pathway for the degradation of cyclohexanol to adipic acid. researchgate.netresearchgate.net The reaction catalyzed by 6-HHDH is reversible, meaning it can also catalyze the reduction of 6-oxohexanoate to 6-hydroxyhexanoate using NADH as a cofactor. ontosight.ai
The table below summarizes the key characteristics of 6-hydroxyhexanoate dehydrogenase.
Table 1: Characteristics of 6-Hydroxyhexanoate Dehydrogenase
| Characteristic | Description |
| Enzyme Commission No. | EC 1.1.1.258 wikipedia.org |
| Reaction | 6-hydroxyhexanoate + NAD+ ⇌ 6-oxohexanoate + NADH + H+ wikipedia.org |
| Cofactor | NAD+ ontosight.ai |
| Metabolic Pathway | Caprolactam degradation, Fatty acid metabolism ontosight.aiwikipedia.org |
| Function | Oxidation of 6-hydroxyhexanoate ontosight.ai |
Monooxygenases, particularly those belonging to the cytochrome P450 (CYP) family, play a significant role in the initial steps of 6-hydroxyhexanoate metabolism. google.comgoogle.com These enzymes are responsible for the hydroxylation of a wide range of substrates, including fatty acids. nih.gov Specifically, cytochrome P450 monooxygenases can catalyze the conversion of hexanoate to 6-hydroxyhexanoate. google.comgoogle.com The CYP153 family of enzymes, such as CYP153A, has been identified as being capable of performing this conversion. google.com
In the context of cyclohexanol degradation, a cyclohexanone (B45756) monooxygenase (CHMO) is involved. researchgate.netsmolecule.comacs.org This enzyme catalyzes a Baeyer-Villiger oxidation of cyclohexanone to form ε-caprolactone, which is then hydrolyzed to 6-hydroxyhexanoate by a lactonase. researchgate.netsmolecule.comacs.orgnih.gov This pathway has been characterized in Acinetobacter sp. NCIMB 9871 and Nocardia globerula CL1. researchgate.net Cytochrome P450 enzymes are a large and diverse superfamily of hemoproteins that are crucial for the metabolism of a wide array of compounds. nih.govwikipedia.orgevotec.com
Biological Degradation Mechanisms of 6-Hydroxyhexanoate
The biological degradation of 6-hydroxyhexanoate primarily proceeds through its oxidation to adipic acid. ebi.ac.ukasm.orgtandfonline.com In several bacterial species, 6-hydroxyhexanoate is first oxidized to 6-oxohexanoate (also known as adipic semialdehyde) by 6-hydroxyhexanoate dehydrogenase. asm.orgontosight.ai Subsequently, 6-oxohexanoate is further oxidized to adipic acid by 6-oxohexanoate dehydrogenase. google.com Adipic acid can then enter the β-oxidation pathway to be completely metabolized. researchgate.net
An alternative, though physiologically less significant, pathway for 6-hydroxyhexanoate degradation involves an initial β-oxidative attack. ebi.ac.ukhmdb.cathegoodscentscompany.com This pathway, however, leads to the formation of 2-tetrahydrofuranacetic acid, which is a non-metabolizable dead-end product for some organisms. ebi.ac.ukasm.orghmdb.cathegoodscentscompany.com Therefore, the ω-oxidation pathway leading to adipic acid is the primary productive route for the complete degradation of 6-hydroxyhexanoate. ebi.ac.ukasm.orghmdb.cathegoodscentscompany.com
The table below outlines the primary steps in the productive biological degradation of 6-hydroxyhexanoate.
Table 2: Primary Biological Degradation Pathway of 6-Hydroxyhexanoate
| Step | Substrate | Enzyme | Product |
| 1 | 6-Hydroxyhexanoate | 6-Hydroxyhexanoate Dehydrogenase | 6-Oxohexanoate |
| 2 | 6-Oxohexanoate | 6-Oxohexanoate Dehydrogenase | Adipic Acid |
| 3 | Adipic Acid | Various enzymes | β-Oxidation Intermediates |
Enzymatic Interconversions and Their Mechanistic Studies
The enzymatic interconversions involving 6-hydroxyhexanoate are central to its metabolic role. The key conversion is the reversible oxidation to 6-oxohexanoate, catalyzed by 6-hydroxyhexanoate dehydrogenase. ontosight.ai Mechanistic studies of this NAD+-dependent enzyme show the transfer of a hydride ion from the hydroxyl group of 6-hydroxyhexanoate to NAD+, forming NADH and the corresponding aldehyde, 6-oxohexanoate. ontosight.ai
Another important enzymatic reaction is the hydrolysis of ε-caprolactone to 6-hydroxyhexanoate, catalyzed by a lactone hydrolase or esterase. smolecule.comtandfonline.comcore.ac.uk This reaction is a key step in the degradation of cyclohexanone and has been utilized in biocatalytic cascades for the production of 6-hydroxyhexanoic acid. smolecule.com For instance, a three-enzyme cascade using an alcohol dehydrogenase, a cyclohexanone monooxygenase, and a lipase (B570770) has been developed in Escherichia coli to convert cyclohexanol to 6-hydroxyhexanoic acid via the ε-caprolactone intermediate. smolecule.com
The conversion of hexanoate to 6-hydroxyhexanoate is catalyzed by monooxygenases, such as those from the CYP153 family. google.com This hydroxylation at the ω-position is a critical step that introduces the hydroxyl group, enabling the subsequent dehydrogenase-catalyzed reactions. Engineered pathways combining β-oxidation reversal and ω-oxidation have been developed to synthesize 6-hydroxyhexanoic acid and other ω-functionalized carboxylic acids. google.comresearchgate.net
Chemical Transformations and Derivatization Reactions of 6 Hydroxyhexanoate
Cyclization and Lactonization to ε-Caprolactone.rsc.orgsmolecule.com
One of the most significant transformations of 6-hydroxyhexanoate (B1236181) is its intramolecular esterification, or lactonization, to form ε-caprolactone. rsc.orgsmolecule.com This seven-membered cyclic ester is a key monomer in the production of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications.
The cyclization of 6-hydroxyhexanoate or its esters into ε-caprolactone can be achieved through various catalytic methods. Both acidic and enzymatic catalysts have been effectively employed.
Acid-catalyzed cyclization is a common approach. For instance, the transesterification of ε-caprolactone with ethanol, followed by the cyclization of the resulting ethyl 6-hydroxyhexanoate, can be catalyzed by acids like sulfuric acid. In industrial processes, gas-phase cyclization of 6-hydroxycaproic esters is performed at temperatures between 150 and 450°C in the presence of activated carbon as a catalyst. google.com
Enzymatic catalysis offers a greener alternative. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been utilized to catalyze the intramolecular esterification. smolecule.com These enzymatic methods often operate under milder conditions and can exhibit high selectivity. smolecule.com
The formation of ε-caprolactone from 6-hydroxyhexanoate is a reversible equilibrium reaction. The position of this equilibrium is influenced by factors such as temperature, pressure, and the presence of a catalyst. The kinetics of the ring-opening polymerization of ε-caprolactone, the reverse reaction, have been studied extensively, providing insights into the thermodynamics of the system. nih.govacs.org
Computational studies have been employed to investigate the ring-closing mechanism of model compounds like methyl 6-hydroxyhexanoate to better understand the transition states involved in the formation of ε-caprolactone. acs.org The rate of depolymerization of poly(ε-caprolactone) back to the monomer is significant, highlighting the dynamic nature of this equilibrium. acs.org
Oxidative Transformations to Dicarboxylic Acids
The hydroxyl group of 6-hydroxyhexanoate can be oxidized to a carboxylic acid, yielding a dicarboxylic acid. This transformation is of significant industrial interest as it provides a route to adipic acid, a key precursor for the production of nylon.
The oxidation of 6-hydroxyhexanoate to adipic acid is a crucial step in various chemical and biochemical pathways. This conversion can be achieved using both chemical oxidizing agents and biological systems.
Alkane-utilizing strains of Pseudomonas species have been shown to oxidize 6-hydroxyhexanoate to adipic acid. ebi.ac.ukasm.org This ω-oxidation pathway is a key metabolic route for the degradation of n-alkanes and related compounds. asm.org In these biological systems, 6-hydroxyhexanoate is an intermediate in the conversion of hexanoate (B1226103) to adipic acid. ebi.ac.ukhmdb.cadntb.gov.ua The enzyme 6-hydroxyhexanoate dehydrogenase plays a role in this pathway, catalyzing the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (B1234620), which is then further oxidized to adipic acid. ontosight.ai
Chemical oxidation methods can also be employed. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can convert 6-hydroxyhexanoate to the corresponding dicarboxylic acid.
The mechanism of oxidation of 6-hydroxyhexanoate involves the initial oxidation of the terminal hydroxyl group to an aldehyde, followed by further oxidation to a carboxylic acid. In biological systems, this proceeds via the intermediate 6-oxohexanoate. hmdb.caontosight.ai
Interestingly, studies have shown that in some microbial systems, an alternative pathway involving β-oxidation can occur, leading to the formation of 2-tetrahydrofuranacetic acid as a non-metabolizable intermediate. ebi.ac.ukasm.orghmdb.ca However, the ω-oxidation pathway leading to adipic acid is considered the physiologically significant route for degradation. ebi.ac.ukasm.org
Functional Group Interconversions and Esterification
The hydroxyl and carboxylate groups of 6-hydroxyhexanoate allow for a variety of functional group interconversions and esterification reactions, expanding its utility as a synthetic intermediate.
The hydroxyl group can undergo nucleophilic substitution reactions to be replaced by other functional groups like halides or amines. It can also be acetylated to form esters such as ethyl 6-acetoxyhexanoate, a fragrance compound. acs.org
The carboxylate group can be esterified with various alcohols to produce a range of 6-hydroxyhexanoate esters. For example, esterification with butanol yields butyl 6-hydroxyhexanoate, while reaction with methanol (B129727) produces methyl 6-hydroxyhexanoate. chemicalbook.com This esterification is typically acid-catalyzed. Enzymatic esterification using lipases has also been explored for the synthesis of specific esters, such as in the one-pot synthesis of sugar-functionalized oligomeric caprolactone. researchgate.net
These functional group interconversions allow for the synthesis of a diverse array of derivatives from 6-hydroxyhexanoate, further highlighting its importance as a versatile chemical building block. ub.eduvanderbilt.eduimperial.ac.uk
Synthesis of Alkyl and Allyl Esters of 6-Hydroxyhexanoic Acid
The esterification of 6-hydroxyhexanoic acid is a fundamental transformation that yields various alkyl and allyl esters. These derivatives have found applications in diverse fields, including as fragrance ingredients and as monomers for polymerization.
Standard acylation methods are commonly employed for the synthesis of these esters. google.com The reaction can be carried out using acyl halides or acid anhydrides. When using acid anhydrides, phosphoric acid is often employed as a catalyst, while reactions with acyl halides are typically performed in the presence of a tertiary amine like pyridine. google.com The resulting esters, which include compounds like ethyl 6-acetoxyhexanoate and allyl 6-propionyloxy-hexanoate, are generally purified by distillation under reduced pressure. google.com
The synthesis of allyl 6-hydroxyhexanoate can also be achieved through a two-step process starting from 5-hexenoic acid. This involves a hydroboration-oxidation reaction to regioselectively introduce a hydroxyl group at the sixth carbon, followed by esterification with allyl alcohol. vulcanchem.com Another approach involves the use of O-allyl-N,N'-dicyclohexylisourea for the esterification of hydroxycarboxylic acids under mild conditions. scielo.org.pescielo.org.pe
A notable alkyl ester is tert-butyl 6-hydroxyhexanoate, which serves as a linker molecule in chemical synthesis. Its hydroxyl group is available for further derivatization, while the tert-butyl ester group can be selectively removed under acidic conditions to liberate the carboxylic acid. broadpharm.com
Table 1: Examples of Synthesized Alkyl and Allyl Esters of 6-Hydroxyhexanoic Acid
| Ester Derivative | Starting Materials/Reagents | Key Method | Reference |
| Alkyl/Alkenyl acyloxy-hexanoates | 6-hydroxyhexanoic acid, Acyl halides/Acid anhydrides | Acylation | google.com |
| Allyl 6-hydroxyhexanoate | 5-hexenoic acid, Allyl alcohol | Hydroboration-oxidation, Esterification | vulcanchem.com |
| Ethyl 6-hydroxyhexanoate | ε-Caprolactone, Ethanol | Enzymatic Polymerization (as monomer) | rsc.org |
| tert-butyl 6-hydroxyhexanoate | 6-hydroxyhexanoic acid, tert-Butanol source | Esterification | broadpharm.com |
Formation of Amide Derivatives (e.g., 6-Hydroxyhexanamide)
The reaction of 6-hydroxyhexanoate or its precursors with amines leads to the formation of amide derivatives, which are important building blocks for polymers and other functional materials.
6-Hydroxyhexanamide can be synthesized directly from ε-caprolactone. amazonaws.com This amide serves as a monomer in polycondensation reactions. For instance, it can be reacted with dimethyl adipate (B1204190) and 1,4-butanediol (B3395766) to produce poly(ester amide)s, although challenges such as alcoholysis and acidolysis during polymerization can affect the final polymer structure.
A more complex amide, N,N′-1,2-ethanediyl-bis(6-hydroxy-hexanamide), is synthesized by reacting ε-caprolactone with 1,2-diaminoethane in tetrahydrofuran (B95107) (THF). acs.org This bisamide-diol has been studied as a model compound for the crystalline domains in polyamides, with research focusing on its crystallization behavior and phase transitions. acs.org
Further derivatization can lead to specialized amides. For example, 6-amino-N-hydroxyhexanamide is prepared from caprolactam and hydroxylamine. This compound has been grafted onto resins to create chelating materials for the removal of heavy metal ions from water. researchgate.net
Table 2: Synthesis of Amide Derivatives
| Amide Derivative | Starting Materials | Synthesis Method | Application/Significance | Reference |
| 6-Hydroxyhexanamide | ε-Caprolactone | Direct amidation | Monomer for poly(ester amide)s | amazonaws.com |
| N,N′-1,2-Ethanediyl-bis(6-hydroxy-hexanamide) | ε-Caprolactone, 1,2-Diaminoethane | Ring-opening reaction | Model for polyamide crystalline domains | acs.org |
| 6-Amino-N-hydroxyhexanamide | Caprolactam, Hydroxylamine | Reaction with hydroxylamine | Precursor for chelating resins | researchgate.net |
Modifications for Polymeric and Specialized Materials (e.g., Sugar-Functionalized Oligomers)
6-Hydroxyhexanoate and its derivatives are key components in the synthesis of advanced polymeric and specialized materials. Modifications aim to enhance properties like biodegradability, hydrophilicity, and functionality for specific applications in biomedicine and materials science. frontiersin.org
One significant area of modification is the creation of sugar-functionalized oligomers. A one-pot synthesis method has been developed for this purpose, involving the lipase-catalyzed esterification of ε-caprolactone with methyl-D-glucopyranoside, followed by chain elongation with free 6-hydroxyhexanoate monomer units. researchgate.net This process yields sugar-functionalized oligomers with a narrow molecular weight range. researchgate.net The functionalization of polyhydroxyalkanoates (PHAs) with sugars like sucrose (B13894) has been shown to improve the biodegradability of the resulting material, attributed to the sucrose component facilitating microbial attachment. researchgate.net
Ethyl 6-hydroxyhexanoate is used as a comonomer in enzymatic copolymerizations to create novel functional polyesters. For example, it has been copolymerized with trans-2,5-dihydroxy-3-pentenoic acid methyl ester using Candida antarctica lipase B (CALB) as a catalyst. rsc.org The resulting copolymer contains functional groups from both monomers, offering potential for further chemical modification. rsc.org
The monomer is also incorporated into copolymers with other hydroxyalkanoates, such as 3-hydroxybutyrate (B1226725), to produce biodegradable polymer blends with tailored thermal properties, like a lowered glass transition temperature. google.com Furthermore, complex esters like 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate are explored for biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and biodegradability. smolecule.com
Table 3: Polymeric and Specialized Materials from 6-Hydroxyhexanoate
| Material | Monomers/Reactants | Synthesis Method | Key Feature/Application | Reference |
| Sugar-Functionalized Oligomers | ε-Caprolactone, Methyl-D-glucopyranoside, 6-Hydroxyhexanoate | One-pot lipase-catalyzed esterification and elongation | Enhanced biodegradability | researchgate.net |
| Functional Co-polymers | Ethyl 6-hydroxyhexanoate, trans-2,5-dihydroxy-3-pentenoic acid methyl ester | Enzymatic co-polymerization (CALB) | Functionalizable polyester backbone | rsc.org |
| Biodegradable Polymer Blends | 3-Hydroxybutyrate, 6-Hydroxyhexanoate | Copolymerization | Modified thermal properties (e.g., Tg) | google.com |
| Biocompatible Complex Esters | 6-Hydroxyhexanoic acid, Ethylene glycol derivatives | Esterification | Drug delivery, Tissue engineering | smolecule.com |
Regioselective Reactions and Chemoenzymatic Modifications
The precise control offered by enzymatic catalysis is leveraged in regioselective and chemoenzymatic modifications of 6-hydroxyhexanoate and its polymers. These green techniques allow for the synthesis of well-defined structures under mild conditions. nih.gov
Lipases are particularly effective catalysts for these transformations. For instance, the immobilized Candida antarctica lipase B (Novozym 435) has been shown to be highly effective in the regioselective acylation and copolymerization of hydroxyalkanoates. researchgate.net In the ultrasound-mediated synthesis of poly-4-hydroxybutyrate-co-6-hydroxyhexanoate, Novozym 435 exhibited the highest catalytic efficiency compared to other lipases. researchgate.net
Chemoenzymatic strategies combine chemical and enzymatic steps to produce novel materials. A prominent example is the enzymatic copolymerization of ethyl 6-hydroxyhexanoate with a pentose-derived monomer, which itself is produced via chemocatalysis. rsc.org This integrated approach provides a pathway from biomass-derived sugars to functional polyesters. rsc.org
The enzymatic degradation of poly(6-hydroxyhexanoate) [P(6HH)] also displays selectivity. Lipases derived from eukaryotes show broad specificity and can effectively hydrolyze P(6HH) films, whereas lipases from prokaryotes often exhibit higher substrate specificity. frontiersin.orgnih.gov Furthermore, the conversion of cyclohexanol (B46403) to adipic acid in certain microorganisms proceeds through a pathway involving 6-hydroxyhexanoate as a key intermediate. This biotransformation relies on a series of enzymatic reactions, including the action of a specific and inducible 6-hydroxyhexanoate dehydrogenase, demonstrating a high degree of biological regioselectivity. researchgate.net
Advanced Research Applications in Polymer Science and Materials Chemistry
Utilization as a Monomer for Biodegradable Polyesters
6-Hydroxyhexanoic acid is a key monomer in the production of biodegradable polyesters, most notably polycaprolactone (B3415563) (PCL). nih.gov These polyesters are of great interest due to their favorable mechanical properties, miscibility with other polymers, and their ability to degrade in biological environments. nih.govnih.gov
Polycondensation Reactions for Polycaprolactone Synthesis
Polycaprolactone (PCL) can be synthesized through the polycondensation of 6-hydroxyhexanoic acid. nih.govicm.edu.pl This method involves the repetitive formation of ester bonds between the hydroxyl group of one monomer and the carboxyl group of another, releasing water as a byproduct. Research has demonstrated that this reaction can be carried out under vacuum at elevated temperatures to produce PCL oligomers. sciepublish.com For instance, a catalyst-free polycondensation of 6-hydroxyhexanoic acid conducted by gradually increasing the temperature from 80 to 150 °C over 6 hours resulted in the formation of PCL oligomers. sciepublish.com
Enzymatic catalysis offers a milder alternative to traditional chemical methods. The use of lipases, such as those from Candida antarctica and Pseudomonas sp., has been explored for the polymerization of 6-hydroxyhexanoic acid and its esters. sciepublish.com Lipase (B570770) from Candida antarctica under vacuum can produce PCL with a number-average molecular weight (Mn) of 9000 g/mol and a polydispersity below 1.5 within two days. sciepublish.com Similarly, lipase-catalyzed polymerization of ethyl 6-hydroxyhexanoate (B1236181) at 45°C yielded polymers with an Mn of 5400 g/mol . sciepublish.com A zinc (II) acetate (B1210297) catalyst has also been shown to be effective in the polymerization of methyl 6-hydroxyhexanoate, yielding PCL. d-nb.info
| Catalyst/Method | Monomer | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity | Reference |
| None (Vacuum) | 6-Hydroxyhexanoic Acid | 80-150 | Oligomers | Not specified | sciepublish.com |
| Lipase (Candida antarctica) | 6-Hydroxycaproic Acid | Not specified | 9000 | < 1.5 | sciepublish.com |
| Lipase (Pseudomonas sp.) | Ethyl 6-hydroxyhexanoate | 45 | 5400 | < 2.26 | sciepublish.com |
| Zinc (II) Acetate | Methyl 6-hydroxyhexanoate | Not specified | ~1729 | Not specified | d-nb.info |
Copolymerization Strategies with Diverse Monomers
The incorporation of 6-hydroxyhexanoate units into other polymers through copolymerization is a key strategy to tailor material properties. This approach allows for the creation of copolymers with a wide range of characteristics, from elastomeric to rigid, with tunable degradation rates and functionalities.
For example, 6-hydroxyhexanoate has been copolymerized with monomers like 3-hydroxybutyrate (B1226725) to create poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) [P(3HB-co-3HHx)]. acs.orgmdpi.com These copolymers exhibit reduced crystallinity and more elastomeric properties compared to poly(3-hydroxybutyrate) homopolymers. mdpi.com The sequence-regulating polyhydroxyalkanoate (PHA) synthase, PhaCAR, has been utilized to produce random copolymers of poly(3HB-co-6HHx). nih.gov
Furthermore, enzymatic copolymerization of ethyl 6-hydroxyhexanoate with novel monomers like trans-2,5-dihydroxy-3-pentenoic acid methyl ester using Candida antarctica lipase B has been demonstrated, leading to new functional polyester (B1180765) materials. researchgate.net Another example is the synthesis of a novel poly(N-isopropylacrylamide)-based copolymer by reacting N-isopropylacrylamide (NIPAAm) with 2-hydroxyethylmethacrylate-6-hydroxyhexanoate (HEMAHex). researchgate.net This demonstrates the versatility of 6-hydroxyhexanoate in creating complex polymer architectures with specific functionalities. ontosight.ai
Precursor for Bio-based Value-Added Chemicals and Polymer Building Blocks
Beyond its direct use in polyester synthesis, potassium 6-hydroxyhexanoate and its acid form are valuable intermediates in the biotechnological and chemical production of other important industrial chemicals, particularly those used in the synthesis of polyamides like nylon.
Pathways to Nylon Precursors (e.g., 6-Aminohexanoic Acid, Adipic Acid, ε-Caprolactam)
The conversion of 6-hydroxyhexanoic acid to key nylon precursors represents a significant advancement in creating more sustainable chemical production routes.
Adipic Acid: Microbial pathways have been engineered to produce adipic acid from 6-hydroxyhexanoic acid. nih.gov Recombinant Escherichia coli strains expressing the genes chnD (6-hydroxyhexanoate dehydrogenase) and chnE (6-oxohexanoate dehydrogenase) can successfully convert 6-hydroxyhexanoic acid to adipic acid. nih.gov In fed-batch fermentation, production titers of up to 15.6 g/L of adipic acid have been achieved. nih.gov This bioconversion is a key step in the upcycling of polycaprolactone waste. nih.gov The oxidation of 6-hydroxyhexanoate to adipic acid can also be achieved through omega-oxidation in certain Pseudomonas species. ebi.ac.uk
6-Aminohexanoic Acid: 6-Aminohexanoic acid (6-AHA), the direct monomer for Nylon 6, can be synthesized from 6-hydroxyhexanoic acid. nih.gov This is often achieved through a multi-enzyme cascade. For instance, a process involving an alcohol dehydrogenase and a ω-transaminase can convert 6-hydroxyhexanoic acid into 6-aminohexanoic acid. researchgate.net Mixed-species microbial systems have also been developed where one species converts a precursor like cyclohexane (B81311) to 6-hydroxyhexanoic acid, which is then shuttled to a second species for conversion to 6-AHA. nih.govresearchgate.net
ε-Caprolactam: ε-Caprolactam, the cyclic amide used for the ring-opening polymerization to produce Nylon 6, can be produced from 6-aminohexanoic acid through a lactamase-catalyzed reaction. google.com Therefore, the synthesis of 6-hydroxyhexanoic acid provides an indirect but crucial pathway towards bio-based ε-caprolactam. google.comucl.ac.uk
| Precursor | Target Product | Key Enzymes/Method | Organism/System | Reference |
| 6-Hydroxyhexanoic Acid | Adipic Acid | 6-Hydroxyhexanoate Dehydrogenase, 6-Oxohexanoate (B1234620) Dehydrogenase | Escherichia coli | nih.gov |
| 6-Hydroxyhexanoic Acid | 6-Aminohexanoic Acid | Alcohol Dehydrogenase, ω-Transaminase | Mixed-species culture (P. taiwanensis, E. coli) | researchgate.net |
| 6-Aminohexanoic Acid | ε-Caprolactam | Lactamase | Enzymatic | google.com |
Synthesis of Hexamethylenediamine (B150038) and Related Intermediates
Hexamethylenediamine is a key component, along with adipic acid, for the production of Nylon 6,6. google.com While direct conversion pathways from 6-hydroxyhexanoate are less commonly detailed, its role as a precursor to other C6 building blocks makes it relevant to hexamethylenediamine synthesis. For instance, a recombinant host producing 6-hydroxyhexanoate can be further engineered with enzymes like carboxylate reductases, ω-transaminases, and alcohol dehydrogenases to produce hexamethylenediamine. google.com A novel two-step process for synthesizing hexamethylenediamine from 6-hydroxyhexanenitrile, which can be derived from ε-caprolactone (a product related to 6-hydroxyhexanoic acid), has also been reported. researchgate.netresearcher.life This highlights the interconnectedness of these C6 building blocks in the pursuit of bio-based polymer production.
Development of Specialized Organic Materials
The unique structure of the 6-hydroxyhexanoate moiety is leveraged by researchers to design and synthesize materials for highly specific applications. researchgate.net Its six-carbon aliphatic chain provides a flexible hydrophobic backbone, while the terminal functional groups offer reactive sites for a wide array of chemical transformations. This has led to its use in creating sophisticated materials such as surface-active monomers and as a key intermediate in multi-step organic syntheses. researchgate.net
The development of reactive surfactants, also known as surfmers, is a significant area of polymer chemistry. These molecules participate in polymerization reactions, becoming covalently bound to the polymer backbone, which can enhance the stability of latexes and reduce surfactant migration in the final product. researchgate.net The 6-hydroxyhexanoate structure is an ideal starting point for creating such monomers. researchgate.net
Researchers have successfully synthesized novel surface-active monomers based on derivatives of ω-hydroxy carboxylic acids like 6-hydroxyhexanoic acid. researchgate.net The general strategy involves modifying the two functional groups to introduce distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) segments into the molecule, which is the fundamental characteristic of any surfactant.
For instance, the hydroxyl group of a 6-hydroxyhexanoate derivative can be reacted with molecules like maleic anhydride. researchgate.netresearchgate.net This product can then be further functionalized to create monomers with hydrophilic parts composed of poly(ethylene glycol), sulfonate, or quaternary ammonium (B1175870) groups, and hydrophobic parts consisting of alkyl chains. researchgate.net These synthesized monomers have been shown to significantly lower the surface tension at the air-water interface and are effective as emulsifiers in the emulsion polymerization of styrene (B11656) to form stable polystyrene dispersions. researchgate.netresearchgate.net
| Monomer Type | Synthetic Precursor | Key Structural Features | Demonstrated Application | Reference |
|---|---|---|---|---|
| Anionic Maleate Surfmer | 6-Hydroxyhexanoic Acid Derivative | Contains maleate, carboxylic, and hydrophobic alkyl groups. | Emulsion polymerization of styrene. | researchgate.net |
| Peroxide-Containing Monomer | tert-Butylperoxy-6-hydroxyhexanoate | Features a reactive peroxide group and a maleic fragment. | Copolymerization with styrene to form high-temperature macroinitiators. | researchgate.net |
| Methacrylate (B99206) Monomer | 6-Hydroxyhexanoic Acid Derivative | Incorporates a polymerizable methacrylate group and hydrophilic poly(ethylene glycol) chains. | Synthesis of surface-active methacrylate monomers via reaction with poly(ethylene glycol). | researchgate.net |
Beyond polymer science, potassium 6-hydroxyhexanoate and its derivatives serve as versatile C6 building blocks in complex organic syntheses. google.comlookchem.com The presence of two distinct functional groups at either end of a six-carbon aliphatic chain allows for selective reactions and the construction of more complex molecules. This makes it a valuable intermediate for producing a range of chemicals, including adipic acid, 6-aminohexanoic acid (a precursor to nylon-6), and 1,6-hexanediol (B165255). google.com
The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or can be transformed into other functional groups. Simultaneously, the carboxylate end provides a site for esterification, amidation, or reduction. For example, butyl 6-hydroxyhexanoate is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Biocatalysis, the use of enzymes or whole cells for chemical transformations, has also employed hydroxyhexanoate structures. mdpi.com For instance, ethyl 3-hydroxyhexanoate (B1247844) is a key intermediate in the synthesis of (+)-neopeltolide, a marine macrolide with significant antiproliferative activity. mdpi.com While this is a constitutional isomer of the 6-hydroxy derivative, it highlights the importance of hydroxy-substituted hexanoates as chiral synthons in the creation of complex, biologically active molecules. The ability to produce these building blocks from biological sources is also an area of active research, aiming for more sustainable chemical production pathways. google.com
| Starting Material/Intermediate | Transformation Type | Potential End Product | Significance | Reference |
|---|---|---|---|---|
| 6-Hydroxyhexanoic Acid | Biochemical Pathway Synthesis | Adipic Acid, 6-Aminohexanoic Acid, Caprolactam | Serves as a C6 building block for industrially important monomers. | google.com |
| Butyl 6-hydroxyhexanoate | Intermediate in Synthesis | Fine Chemicals, Pharmaceuticals | Acts as a versatile bifunctional intermediate for further chemical modification. | |
| Ethyl 3-oxohexanoate | Asymmetric Bioreduction | Ethyl 3-hydroxyhexanoate | Key chiral intermediate for the synthesis of bioactive macrolides like (+)-neopeltolide. | mdpi.com |
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in the study of 6-hydroxyhexanoate, enabling the separation of the target compound from complex mixtures, such as reaction media or biological matrices. This separation is crucial for accurate quantification and for obtaining pure samples for further analysis.
| Technique | Application in 6-Hydroxyhexanoate Research | Key Findings/Purpose |
| GC-MS | Identification and quantification of volatile derivatives. | Confirms molecular weight and structure; used for purity assessment and analysis in complex mixtures. researchgate.nettandfonline.comucl.ac.uktandfonline.com |
| HPLC | Monitoring reaction kinetics and product formation. | Quantifies substrate consumption and product generation in real-time, especially in enzymatic reactions. researchgate.netcityu.edu.hk |
| TLC | Rapid, qualitative monitoring of synthetic reactions. | Checks for the consumption of starting materials and the appearance of products during synthesis. rsc.orgacs.orgchegg.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For non-volatile compounds like 6-hydroxyhexanoic acid, a derivatization step is necessary to increase volatility. hmdb.ca This typically involves converting the hydroxyl and carboxylic acid groups into less polar, more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) derivatives. hmdb.ca
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. semanticscholar.org
GC-MS is used to:
Confirm the identity of 6-hydroxyhexanoate and its esters in reaction products. researchgate.net
Quantify the amount of the compound present, often using an internal standard. sigmaaldrich.com
Analyze monomer composition in polymers like poly(hydroxybutyrate-co-hydroxyhexanoate) (PHBHHx) after a methanolysis process to convert the polymer into its constituent methyl ester monomers, including methyl 6-hydroxyhexanoate. tandfonline.com
Identify metabolites in biological systems, for example, identifying 6-hydroxyhexanoate as a product of cyclohexanol (B46403) metabolism in microorganisms. tandfonline.com
Predicted GC-MS data for the TMS-derivatized form of 6-hydroxyhexanoic acid shows a molecular formula of C12H28O3Si2 and a monoisotopic mass of 276.158 Da. hmdb.ca
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing non-volatile or thermally unstable compounds in their native form, making it ideal for monitoring aqueous-based reactions involving 6-hydroxyhexanoate. rsc.org The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
In the context of 6-hydroxyhexanoate research, HPLC is frequently used to monitor the progress of enzymatic reactions. researchgate.net For instance, in the enzymatic cascade for synthesizing ε-caprolactone and its subsequent hydrolysis to 6-hydroxyhexanoic acid, HPLC can track the concentrations of the substrate, intermediate, and final product over time. researchgate.net This provides crucial kinetic data, helping researchers to understand reaction rates and identify potential bottlenecks. When coupled with a UV detector, HPLC can quantify compounds that contain a chromophore; for other compounds, a refractive index detector or mass spectrometer (LC-MS) can be used. cityu.edu.hk
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in synthetic organic chemistry to monitor the progress of reactions. rsc.orgacs.org In the synthesis of 6-hydroxyhexanoate derivatives, such as benzyl (B1604629) 6-hydroxyhexanoate, TLC is used to quickly determine if the starting material has been consumed and to visualize the formation of the product. rsc.org
A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a chamber containing a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. By comparing the spots of the reaction mixture to those of the starting material and a reference standard, a chemist can visually assess the status of the reaction. chegg.comchegg.com For example, in the synthesis of benzyl 6-hydroxyhexanoate, the reaction progress was monitored using a c-Hexane-AcOEt (2:1) solvent system. rsc.org
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the molecular structure of 6-hydroxyhexanoate and its derivatives, confirming the presence of specific functional groups, and verifying the identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. weebly.comipb.pt Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a complete picture of the carbon-hydrogen framework of 6-hydroxyhexanoate and its esters. rsc.orgrsc.org
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number of different types of carbon atoms and their chemical environment.
NMR is used not only for final product characterization but also for monitoring reaction progress, as the signals corresponding to the starting material will decrease while new signals for the product appear. magritek.comlibretexts.org The chemical shifts (δ) are highly indicative of the electronic environment of each nucleus. For instance, the protons on the carbon bearing the hydroxyl group (CH₂-OH) and the protons on the carbon adjacent to the ester carbonyl group (CH₂-COO) have characteristic chemical shifts. rsc.orgrsc.org
Below is a table summarizing typical NMR data for esters of 6-hydroxyhexanoic acid.
| Compound | Nucleus | Chemical Shift (δ) in ppm (Solvent) | Key Assignments |
| Methyl 6-hydroxyhexanoate | ¹H | 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.65 (p, 2H), 1.57 (p, 2H), 1.39 (p, 2H) (CDCl₃) rsc.org | 3.66 (-OCH₃), 3.64 (-CH₂OH), 2.32 (-CH₂COOCH₃) rsc.org |
| ¹³C | 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76 (CDCl₃) rsc.org | 174.32 (C=O), 62.77 (-CH₂OH), 51.63 (-OCH₃), 34.12 (-CH₂COO) rsc.org | |
| Benzyl 6-hydroxyhexanoate | ¹H | 7.40-7.28 (m, 5H), 5.11 (s, 2H), 3.61 (t, J = 6.6 Hz, 2H), 2.37 (t, J = 7.5 Hz, 2H), 1.71-1.60 (m, 2H), 1.56-1.48 (m, 2H), 1.42-1.32 (m, 2H) (CDCl₃) rsc.org | 7.40-7.28 (Aromatic-H), 5.11 (-OCH₂Ph), 3.61 (-CH₂OH), 2.37 (-CH₂COO) rsc.org |
| ¹³C | 173.6, 136.0, 128.6, 128.2 (2C), 66.2, 62.5, 34.2, 32.3, 25.3, 24.7 (CDCl₃) rsc.org | 173.6 (C=O), 136.0-128.2 (Aromatic-C), 66.2 (-OCH₂Ph), 62.5 (-CH₂OH) rsc.org |
Infrared (IR) spectroscopy and its more modern implementation, Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule. libretexts.org The technique works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching and bending) at specific frequencies. Each functional group has a characteristic absorption frequency range.
For 6-hydroxyhexanoate and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the key hydroxyl (-OH) and carbonyl (C=O) groups. rsc.org The data is typically presented as a spectrum of transmittance versus wavenumber (cm⁻¹).
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance for 6-Hydroxyhexanoate |
| Hydroxyl (-OH) | O-H Stretch (alcohol) | 3200-3600 (broad) | Confirms the presence of the terminal hydroxyl group. rsc.org |
| Carbonyl (C=O) | C=O Stretch (ester) | 1735-1750 | Confirms the presence of the ester functional group. libretexts.org |
| Carbonyl (C=O) | C=O Stretch (carboxylic acid) | 1700-1725 | Indicates the presence of the parent 6-hydroxyhexanoic acid. rsc.org |
| Alkyl (C-H) | C-H Stretch | 2850-2960 | Confirms the presence of the saturated hydrocarbon chain. libretexts.org |
For example, the FT-IR spectrum of 6-(tert-butyldimethylsilyloxy)hexanoic acid, a protected form of 6-hydroxyhexanoic acid, shows characteristic peaks at 3340 cm⁻¹ (broad, indicating the O-H of the carboxylic acid) and 1721 cm⁻¹ (for the C=O of the carboxylic acid). rsc.org Similarly, the FT-IR spectrum of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) shows a strong absorption at 1721 cm⁻¹ corresponding to the carbonyl group stretch.
Mass Spectrometry (MS) for Compound Identification and Metabolomics
Mass spectrometry (MS) is an indispensable technique for the identification and quantification of molecules by measuring their mass-to-charge ratio (m/z). thermofisher.com In the context of 6-hydroxyhexanoate research, MS is crucial for both fundamental compound identification and for broader metabolomics studies, which investigate the complete set of small-molecule metabolites within a biological system. thermofisher.comnih.gov
High-resolution mass spectrometry (HRMS) offers high mass accuracy and resolution, enabling the determination of elemental compositions from precise m/z values. researchgate.net This is fundamental in distinguishing 6-hydroxyhexanoate from other compounds with similar masses. In metabolomics, MS, often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the detection and quantification of hundreds of metabolites in a single analysis. thermofisher.comspectroscopyonline.com
Research has shown that 6-hydroxyhexanoate can be identified as a product of hexanoate (B1226103) ω-hydroxylation in cellular systems. hmdb.ca Subsequent metabolic steps can lead to its oxidation into adipic acid or the formation of other intermediates like 2-tetrahydrofuranacetic acid. hmdb.ca Tandem MS (MS/MS), where selected ions are fragmented to produce a characteristic spectrum, is vital for confirming the molecular structure of these metabolites by comparing fragmentation patterns with those in spectral libraries or from authentic standards. nih.gov This approach enhances the confidence in metabolite identification within complex biological matrices. thermofisher.com
| Analytical Technique | Application in 6-Hydroxyhexanoate Research | Key Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Metabolite Identification | Identified 6-hydroxyhexanoate as the immediate product of hexanoate ω-hydroxylation. It was further oxidized to adipic acid and 2-tetrahydrofuranacetic acid. | hmdb.ca |
| HRAM MS | Metabolite Profiling | Provides high-throughput, quantitative data on metabolites, enabling biomarker discovery and pathway analysis. | thermofisher.com |
| GC-MS | PHA Monomer Analysis | Traditionally used for accurate analysis of monomer composition in polyhydroxyalkanoates (PHAs). | nih.gov |
| MS/MS and MSⁿ | Structural Elucidation | Increases confidence in metabolite identification by providing detailed fragmentation patterns for comparison with spectral libraries. | thermofisher.comnih.gov |
Rotational Spectroscopy for Gas-Phase Characterization
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides exceptionally precise information about molecular structure, conformation, and intermolecular interactions. nih.govuva.es
A study combining high-resolution rotational spectroscopy with supersonic expansions successfully identified and characterized the pure rotational spectrum of 6-hydroxycaproic acid (6-HCA), an alternative name for 6-hydroxyhexanoic acid, in the gas phase for the first time. nih.gov The analysis revealed that the low thermal stability of 6-HCA leads to significant congestion in the measured spectra due to the presence of its decomposition products upon heating. nih.gov
The primary decomposition product observed was ε-caprolactone, formed through an intramolecular ring-closure esterification reaction. nih.gov Theoretical calculations support this, showing that the structural arrangement of 6-HCA favors this reaction. nih.gov The ability of rotational spectroscopy to provide distinct fingerprints for 6-HCA and its decomposition products allows for a time-segmented analysis, offering valuable insights into its thermal decomposition mechanism. nih.gov This highlights the technique's power as a species-, isomer-, and conformer-selective tool for analyzing complex chemical mixtures. nih.gov
| Molecule | Spectroscopic Method | Observation | Significance | Reference |
|---|---|---|---|---|
| 6-Hydroxycaproic Acid (6-HCA) | High-Resolution Rotational Spectroscopy | Pure rotational spectrum identified for the first time. | Provides a unique fingerprint for gas-phase detection and structural analysis. | nih.gov |
| ε-Caprolactone | High-Resolution Rotational Spectroscopy | Observed as a major thermal decomposition product of 6-HCA. | Confirms the intramolecular esterification pathway and provides insight into the thermal stability of 6-HCA. | nih.gov |
| ε-Caprolactone Monohydrate | High-Resolution Rotational Spectroscopy | Also observed in the spectrum of heated 6-HCA. | Indicates interaction with residual water during the experiment. | nih.gov |
Two-Dimensional Correlation Spectroscopy (2D-COS) in Polymer Blends
Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique that enhances spectral resolution by spreading spectral data along a second dimension. researchgate.net It is particularly effective for studying changes in polymer systems induced by an external perturbation, such as temperature. nih.govfrontiersin.org In the context of 6-hydroxyhexanoate research, 2D-COS is applied to investigate the thermal behavior and molecular interactions in blends of poly-[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] (PHBHx). nih.govmdpi.com
By analyzing temperature-dependent FTIR spectra, 2D-COS can reveal the sequential order of events during processes like crystallization and melting. nih.gov For instance, in studies of PHBHx, 2D-COS has been used to resolve overlapping carbonyl (C=O) stretching bands, distinguishing between well-ordered crystalline, less-ordered crystalline, and amorphous phases. nih.govfrontiersin.org An asynchronous 2D correlation spectrum of PHBHx clearly resolved the crystalline band into two distinct components at 1721 cm⁻¹ (well-ordered primary crystals) and 1730 cm⁻¹ (less-ordered secondary crystals), a detail not apparent in conventional one-dimensional spectra. frontiersin.org
In blends of PHBHx with poly(ethylene glycol) (PEG), 2D-COS has demonstrated that PEG influences the crystallization kinetics of PHBHx. nih.govmdpi.com The analysis of synchronous and asynchronous spectra revealed changes in the thermal properties of the blend, particularly at specific blending ratios (e.g., 60/40 and 50/50 PHBHx/PEG), indicating altered thermal behavior of the PHBHx copolymer due to the presence of PEG. nih.govmdpi.com
| Polymer System | Perturbation | Key 2D-COS Finding | Interpretation | Reference |
|---|---|---|---|---|
| P(HB-co-HHx) Copolymer Film | Temperature | Resolved crystalline C=O band (1726 cm⁻¹) into two bands (1721 and 1730 cm⁻¹). | Distinguished between well-ordered primary crystals and less-ordered secondary crystals. | nih.govfrontiersin.org |
| PHBHx/PEG Blend Film (60/40 ratio) | Temperature | Asynchronous cross peaks appeared at (1715, 1723) cm⁻¹ and (1723, 1738) cm⁻¹. | PEG alters the thermal behavior and crystallization kinetics of the PHBHx copolymer. | nih.govmdpi.com |
| PHBHx/PEG Blend Film | Temperature | Used null-space projection to filter out dominant PHBHx signals. | Revealed subtle spectral contributions from PEG, confirming its role in the blend's thermal properties. | nih.govfrontiersin.org |
Thermal Analysis and Morphological Characterization
Thermal and morphological analyses are critical for understanding the material properties of polymers derived from 6-hydroxyhexanoate. These techniques assess how the material responds to heat and provide detailed images of its physical structure.
Thermogravimetric Analysis (TGA) in Material Stability Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uc.edutainstruments.com It is primarily used to determine the thermal stability and composition of materials. uc.edu For polymers containing 6-hydroxyhexanoate, such as P(3HB-co-3HHx), TGA is essential for evaluating their degradation temperature and suitability for various applications. mdpi.com
TGA curves show that the thermal degradation of P(3HB-co-3HHx) typically occurs in a single step. mdpi.comresearchgate.net Studies have shown that the material is stable with almost no mass loss up to approximately 225°C. mdpi.com The onset temperature of degradation (often reported as T₅%, the temperature at which 5% mass loss occurs) and the peak degradation temperature (Tdeg) are key parameters derived from TGA. mdpi.com For example, in nanocomposites of P(3HB-co-3HHx) with hydroxyapatite (B223615) (nHA), TGA revealed that the addition of nHA at high concentrations could slightly decrease the thermal stability of the polymer matrix. mdpi.com
| Material | T₅% (°C) | Tdeg (°C) | Atmosphere | Key Observation | Reference |
|---|---|---|---|---|---|
| Neat P(3HB-co-3HHx) | ~286.5 | ~306.9 | Nitrogen | Degradation occurs in a single step. | mdpi.com |
| P(3HB-co-3HHx) / 5 wt% nHA | ~285.8 | ~305.9 | Nitrogen | No significant difference in thermal stability compared to neat polymer. | mdpi.com |
| P(3HB-co-3HHx) / 20 wt% nHA | ~275.4 | ~298.3 | Nitrogen | A significant decrease in degradation temperature at higher filler loadings. | mdpi.com |
| Neat PHB | - | 292 | Nitrogen | Higher degradation temperature compared to its particle forms. | researchgate.net |
Differential Scanning Calorimetry (DSC) in Polymer Property Assessment
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.depressbooks.pub It provides crucial information about a polymer's thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). pressbooks.pub
For polymers containing 6-hydroxyhexanoate units, DSC is widely used to assess properties that are critical for processing and application. The incorporation of 3-hydroxyhexanoate (3HHx) monomers into a poly(3-hydroxybutyrate) (P3HB) chain lowers the melting temperature and crystallinity, which improves the material's flexibility. nih.gov A recent study even established a high correlation between the melting enthalpy (ΔHm) measured by DSC and the mole fraction of 3HHx in the copolymer, suggesting DSC as a rapid screening tool for polymer composition. nih.gov A higher 3HHx fraction leads to a lower melting enthalpy, indicating reduced crystallinity and greater flexibility. nih.gov In blends, such as PHBHx/PEG, DSC results show distinct melting peaks for each component, confirming their partial miscibility and revealing how each component's thermal properties are affected by the other. mdpi.com
| Material / Blend Ratio | Tm (°C) | ΔHm (J/g) | Key Observation | Reference |
|---|---|---|---|---|
| Cupriavidus sp. BK2 producing P(3HB-co-3HHx) | 171.5 | 48.0 | Demonstrates a correlation where lower ΔHm corresponds to a higher 3-HHx fraction (10.38 mol%). | nih.gov |
| PHBHx/PEG (70/30) | ~60-80 (PEG) and ~130-140 (PHBHx) | N/A | Distinct melting regions indicate different thermal properties for each component in the blend. | mdpi.com |
| P(3HB-co-3HV-co-3HHx) | 128 (Tₘ₁) and 141 (Tₘ₂) | N/A | Two melting endotherms corresponding to less crystalline (3HV/3HHx rich) and more crystalline (3HB rich) fractions. | researchgate.net |
Electron Microscopy for Microstructural Analysis (e.g., TEM, SEM)
Electron microscopy techniques use a beam of electrons to generate high-resolution images of a material's microstructure. nrel.gov Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology, while Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure, even down to the atomic scale. nrel.gove3s-conferences.org
In the study of materials containing 6-hydroxyhexanoate, electron microscopy is used to analyze the morphology of polymer blends, nanocomposites, and fibers. researchgate.netdtu.dk For instance, SEM can be used to examine the cross-section of a P(3HB-co-3HHx) composite to assess the dispersion of filler particles, such as hydroxyapatite, within the polymer matrix. mdpi.com It can also reveal the morphology of electrospun or centrifugally spun PHBHx fibers, showing features like fiber diameter and the presence of beads, which are influenced by processing conditions. researchgate.net TEM, requiring much thinner samples, provides higher resolution details about the internal microstructure, such as the arrangement of crystalline and amorphous domains or the interface between the polymer and nanofillers. researchgate.netnih.gov Both techniques are vital for linking processing parameters and material composition to the final microstructure and, consequently, to the material's macroscopic properties. e3s-conferences.orgnih.gov
Concluding Remarks
Potassium 6-hydroxyhexanoate (B1236181), as the salt of 6-hydroxyhexanoic acid, represents a key intermediate in the value chain of bio-based chemicals. The ongoing research into its sustainable production through both biotechnological and chemical routes highlights its importance as a platform chemical. The versatility of 6-hydroxyhexanoate, enabling its conversion into valuable products like ε-caprolactone and adipic acid, positions it as a central molecule in the development of a more sustainable chemical industry. Future research will likely focus on optimizing production processes, expanding its applications in novel materials, and further elucidating its metabolic pathways in various organisms.
Computational and Theoretical Chemistry Studies of 6 Hydroxyhexanoic Acid
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly density functional theory (DFT), are pivotal in elucidating the complex reaction mechanisms involving 6-hydroxyhexanoic acid. These computational approaches allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies for various chemical transformations.
One significant area of study is the oxidation of 6-hydroxyhexanoic acid to adipic acid, a crucial dicarboxylic acid in the industrial production of nylon. researchgate.netresearchgate.net Research has shown that this oxidation can proceed through an intermediate, 6-oxohexanoic acid. researchgate.net Quantum chemical calculations can model this sequential oxidation process, examining the electronic structure of reactants, intermediates, and products.
Mechanism investigation has indicated that reactive oxygen species, such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH), can be involved in the oxidation of 6-hydroxyhexanoic acid to form 6-oxohexanoic acid, which is then further converted to adipic acid. researchgate.net Computational models can simulate the interaction of these radicals with 6-hydroxyhexanoic acid, predicting the most likely sites of attack and the energy barriers for these reactions. These calculations are instrumental in understanding the role of catalysts and reaction conditions that favor high selectivity towards adipic acid while minimizing overoxidation. researchgate.net
Table 1: Theoretical Parameters in the Oxidation of 6-Hydroxyhexanoic Acid
| Parameter | Description | Relevance to Reaction Mechanism |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Determines the reaction rate; lower Ea indicates a faster reaction. |
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the bond-breaking and bond-forming processes. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the maximum reversible work that may be performed by a system. | Determines the spontaneity of the reaction. |
This table is a representation of parameters typically studied using quantum chemical calculations for reaction mechanisms.
Molecular Modeling of Enzymatic Processes and Substrate Interactions
Molecular modeling, especially hybrid quantum mechanics/molecular mechanics (QM/MM) methods, provides a powerful lens through which to view enzymatic processes involving 6-hydroxyhexanoic acid. nih.govmanchester.ac.uk These techniques allow for the detailed study of enzyme-substrate interactions, catalytic mechanisms, and the factors governing enzyme specificity and efficiency. nih.govmanchester.ac.ukzymvol.com
Enzymes such as alcohol dehydrogenase are known to act on 6-hydroxyhexanoic acid. Molecular modeling can simulate the docking of the 6-hydroxyhexanoic acid substrate into the enzyme's active site. By analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, researchers can understand the molecular recognition process that ensures the substrate is correctly positioned for catalysis.
The QM/MM approach is particularly suited for studying the reaction mechanism within the enzyme's active site. nih.govmanchester.ac.ukresearchgate.net The reactive part of the system, including the substrate and key amino acid residues, is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. This allows for the simulation of the entire catalytic cycle, including the formation of tetrahedral intermediates and the prediction of energy barriers for each step. researchgate.net Such studies are crucial for understanding how enzymes achieve their remarkable rate enhancements and selectivity.
Table 2: Key Interactions in Enzyme-Substrate Modeling of 6-Hydroxyhexanoic Acid
| Type of Interaction | Description | Significance in Catalysis |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Orients the substrate in the active site and can stabilize transition states. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Drives the binding of nonpolar parts of the substrate into hydrophobic pockets of the enzyme. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Guides the substrate into the active site and participates in catalysis. |
This table outlines the fundamental interactions investigated through molecular modeling of enzyme-substrate complexes.
Simulation of Polymerization Pathways and Material Properties
Computational simulations are extensively used to model the polymerization of 6-hydroxyhexanoic acid and to predict the properties of the resulting polymers, such as poly(6-hydroxyhexanoate), which is a type of polycaprolactone (B3415563) (PCL). frontiersin.org These simulations can explore both the polycondensation of 6-hydroxyhexanoic acid and the ring-opening polymerization of its cyclic ester, ε-caprolactone. sciepublish.com
Molecular dynamics (MD) simulations can be employed to study the dynamics of polymer chain growth. By simulating the movement of monomers and growing polymer chains, researchers can gain insights into the kinetics of polymerization and the factors that influence the final molecular weight and polydispersity of the polymer. These simulations can also help in understanding how different catalysts or reaction conditions affect the polymerization process.
Furthermore, computational models are invaluable for predicting the material properties of polymers derived from 6-hydroxyhexanoic acid. By simulating the behavior of polymer chains in the solid state, it is possible to calculate properties such as:
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Melting Temperature (Tm): The temperature at which a crystalline polymer melts.
Mechanical Properties: Including tensile strength, elongation at break, and modulus, which describe how the material behaves under stress.
Crystallinity: The degree of structural order in the polymer, which significantly impacts its mechanical and thermal properties.
Simulations can also be used to study the properties of copolymers of 6-hydroxyhexanoic acid with other monomers, such as 3-hydroxybutyrate (B1226725) or 3-hydroxypivalic acid. rsc.orgmdpi.commdpi.com These studies can predict how the incorporation of different monomer units affects the final properties of the material, guiding the design of new polymers with tailored characteristics. rsc.org For instance, increasing the content of 6-hydroxyhexanoic acid in a copolymer has been shown to decrease crystallinity and alter the melting and glass transition temperatures. rsc.org
Table 3: Predicted Material Properties of 6-Hydroxyhexanoic Acid-Based Polymers from Simulations
| Property | Simulation Method | Predicted Information |
|---|---|---|
| Molecular Weight Distribution | Kinetic Monte Carlo / Molecular Dynamics | Average molecular weight and polydispersity index. |
| Glass Transition Temperature (Tg) | Molecular Dynamics | The temperature range of the glass transition. |
| Tensile Modulus | Molecular Dynamics | The stiffness of the material. |
| Degree of Crystallinity | Molecular Dynamics / Coarse-Grained Simulations | The percentage of the material that is crystalline. |
This table provides examples of how computational simulations are used to predict the key properties of polymers derived from 6-hydroxyhexanoic acid.
Process Engineering and Sustainability in 6 Hydroxyhexanoate Production and Application
Bioreactor System Optimization for ω-Hydroxycarboxylic Acid Production
The biotechnological production of ω-hydroxycarboxylic acids, including 6-hydroxyhexanoate (B1236181), relies heavily on the optimization of bioreactor systems to enhance productivity, titer, and yield. Process intensification is a key strategy, aiming to develop more efficient, smaller-scale, and environmentally friendly bioprocess systems.
In a specific application for 6-hydroxyhexanoic acid (6HA) synthesis from cyclohexane (B81311), a stirred-tank bioreactor was utilized with recombinant Pseudomonas taiwanensis. By implementing a continuous substrate feed via the gas phase, a final 6HA concentration of 3.3 g/L (25 mM) was achieved frontiersin.org. This demonstrates the feasibility of using conventional bioreactor setups, though challenges such as product inhibition and substrate toxicity were identified as limiting factors, suggesting that strategies like in-situ product removal could further enhance performance frontiersin.org.
| Strategy | Description | Key Advantages | Reported Outcomes/Potential | Reference |
|---|---|---|---|---|
| Standard Fed-Batch | Nutrients are added incrementally during the process. Harvest occurs at the end. | Simple control, widely used in industry. | Baseline for productivity comparisons. | sartorius.com |
| Concentrated Fed-Batch | Uses highly concentrated feed media to maintain low volume increase. | Higher product titers and volumetric productivity. | Can increase manufacturing output by shortening culture duration. | sartorius.com |
| N-1 Perfusion (Seed-Train Intensification) | High cell densities are achieved in the seed bioreactor before transfer to the production vessel. | Reduces production bioreactor time, increases facility throughput. | Achieved viable cell densities of 170 x 10⁶ cells/mL. | sartorius.com |
| Dynamic Perfusion (Production Stage) | Continuous feed of fresh media and removal of spent media and product. | Maintains optimal cell environment, removes inhibitory byproducts, very high productivity. | Can achieve productivity levels up to four times higher than standard fed-batch. | sartorius.com |
| Stirred-Tank with Gas Phase Feeding | Used for volatile substrates like cyclohexane, fed continuously in the gas stream. | Allows for controlled delivery of a toxic/volatile substrate. | Achieved 3.3 g/L of 6-hydroxyhexanoic acid from cyclohexane. | frontiersin.org |
Strategies for Enhancing Biocatalyst Performance and Durability
The efficiency and economic viability of producing 6-hydroxyhexanoate via biocatalysis are critically dependent on the performance and stability of the enzymes or whole-cell catalysts involved. Oxidoreductases are a key class of enzymes in these pathways. Several strategies are employed to enhance their catalytic activity, selectivity, and operational durability.
Enzyme Immobilization: Immobilization is a primary strategy to improve enzyme stability and enable reuse, which significantly reduces process costs nih.gov. By confining enzymes to a solid support, their resistance to changes in pH and temperature can be enhanced nih.govbohrium.com. Common techniques include:
Covalent Attachment: Forms strong bonds between the enzyme and the support, preventing leaching and often increasing thermal stability. For example, laccase immobilized via multipoint covalent attachment showed improved thermal stability at 50°C nih.gov.
Entrapment: Physically trapping enzymes within a porous matrix (e.g., polymeric magnetic nanomatrices) protects them from the harsh reaction environment and has been shown to result in high operational stability and reusability ingentaconnect.com.
Physical Adsorption: Relies on weaker interactions like van der Waals forces. While simpler, it can be reversed by changes in reaction conditions nih.gov.
Protein Engineering: When the properties of natural enzymes are insufficient for industrial applications, protein engineering is used to tailor them for specific needs.
Directed Evolution: This technique mimics natural selection in the lab. It involves generating a large library of enzyme variants through random mutagenesis and screening for mutants with improved properties. This approach has been used to dramatically improve enzyme activity. For example, a toluene-4-monooxygenase variant was discovered with a 190-fold higher initial oxidation rate compared to the wild type after several rounds of directed evolution and statistical analysis researchgate.net.
Rational Design: This approach uses knowledge of the enzyme's structure and function to make specific, targeted mutations to improve desired characteristics like substrate specificity or stability researchgate.net.
Cofactor Regeneration: Many oxidoreductases require expensive nicotinamide (B372718) cofactors (e.g., NAD⁺/NADH) to function. For the process to be economical, these cofactors must be regenerated in situ. Enzymatic regeneration systems are the most common, using a second enzyme-substrate pair to recycle the cofactor. For example, formate (B1220265) dehydrogenase is widely used to regenerate NADH by converting formate into carbon dioxide rsc.org.
| Strategy | Method | Objective | Quantitative Improvement Example | Reference |
|---|---|---|---|---|
| Enzyme Immobilization | Multipoint Covalent Attachment | Enhance thermal stability and reusability. | Improved thermal stability of laccase at 50°C. | nih.gov |
| Entrapment in Magnetic Nanomatrices | Improve operational stability and ease of separation. | Demonstrated remarkably high operational stability and reusability. | ingentaconnect.com | |
| Protein Engineering | Directed Evolution | Increase catalytic activity and efficiency. | 190-fold increase in initial oxidation rate for a T4MO variant. | researchgate.net |
| Rational Design | Alter substrate specificity or improve stability. | Development of variants with tailored properties for specific substrates. | researchgate.net | |
| Cofactor Management | Enzymatic Regeneration Systems (e.g., using Formate Dehydrogenase) | Enable economic use of expensive cofactors like NADH. | Successfully implemented in large-scale industrial synthesis (e.g., L-tert-leucine). | rsc.org |
Green Chemistry Principles in Chemical Synthesis of 6-Hydroxyhexanoate
While biotechnological routes are promising, chemical synthesis remains relevant, especially when integrated with biocatalysis to create sustainable pathways. The application of green chemistry principles is crucial for minimizing the environmental impact of these chemical transformations.
A prime example is the integrated production of 6-hydroxyhexanoic acid and its subsequent conversion to ε-caprolactone. This process starts from 1,6-hexanediol (B165255), which can be derived from a bio-based platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF) rsc.orgresearchgate.net. This aligns with the green chemistry principle of using renewable feedstocks.
The key steps in this sustainable route are:
Biocatalytic Oxidation: The bacterium Gluconobacter oxydans is used as a whole-cell biocatalyst to selectively oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid. This biological step operates under mild conditions (e.g., controlled pH 6-7) and avoids the use of harsh chemical oxidants rsc.org.
Catalytic Cyclization: The resulting 6-hydroxyhexanoic acid is then converted to ε-caprolactone through a dehydration reaction. This step employs a heterogeneous catalyst, such as a cation exchange resin, in a solvent like dimethylformamide with molecular sieves to remove water researchgate.net. The use of a recyclable solid acid catalyst instead of corrosive liquid acids is a key green chemistry improvement, simplifying product purification and reducing waste researchgate.net.
This integrated approach demonstrates several green chemistry principles, including the use of renewable feedstocks, biocatalysis under mild conditions, and the use of heterogeneous catalysts to enhance efficiency and reduce waste rsc.orgresearchgate.net. Similar strategies have been reported for related bio-based monomers, such as the trans-esterification of γ-valerolactone (GVL) with methanol (B129727), which achieved a 94% yield of methyl pentenoates, precursors to ε-caprolactone nih.gov.
| Green Chemistry Principle | Application in 6-HHA/ε-CL Synthesis | Benefit | Reference |
|---|---|---|---|
| Use of Renewable Feedstocks | Starting from 1,6-hexanediol derived from bio-based HMF. | Reduces dependence on fossil fuels. | rsc.orgresearchgate.net |
| Catalysis | Use of whole-cell biocatalyst (G. oxydans) and heterogeneous solid acid catalyst (ion exchange resin). | High selectivity, mild reaction conditions, catalyst reusability, simplified purification. | rsc.orgresearchgate.net |
| Waste Prevention | High-yield reactions and use of recyclable catalysts minimize waste generation. | Improves process efficiency and reduces environmental footprint. | nih.gov |
| Designing Safer Chemicals & Solvents | Biocatalysis in aqueous media; potential for solvent-free chemical steps. | Reduces use of hazardous and volatile organic solvents. | nih.gov |
Environmental and Economic Assessments of Production Routes
To ensure that bio-based production of 6-hydroxyhexanoate is genuinely sustainable, it is essential to conduct thorough environmental and economic assessments. Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA) are critical tools for this evaluation.
Life Cycle Assessment (LCA): LCA evaluates the environmental impact of a product throughout its entire life cycle, from raw material extraction ("cradle") to disposal ("grave"). For bio-based polymers derived from monomers like 6-hydroxyhexanoate, LCAs generally show benefits in terms of reduced greenhouse gas (GHG) emissions and lower non-renewable energy use compared to their petrochemical counterparts sci-hub.stresearchgate.net.
Techno-Economic Analysis (TEA): TEA assesses the economic feasibility of a production process by estimating capital and operating costs to determine a minimum selling price. For bio-based chemicals, feedstock and enzyme costs are often major economic drivers mdpi.com. A TEA for a biorefinery producing polyhydroxyalkanoates (PHA), a similar bio-based polyester (B1180765), estimated a production cost of $1.65/kg, assuming a market value for co-produced hydrogen nih.gov. Another analysis for PHA production from cheese by-products suggested a breakeven price of less than $4/kg is achievable, making it potentially competitive in the bioplastic market mdpi.com.
These analyses are crucial for identifying economic bottlenecks and guiding research and development efforts. For instance, improving biocatalyst stability to allow for more reuse cycles is often identified as a key factor in making biocatalytic processes competitive with established chemical routes nih.gov.
| Assessment Type | Key Finding | Quantitative Example | Reference |
|---|---|---|---|
| Life Cycle Assessment (LCA) | Bio-based plastics generally show lower GHG emissions compared to petrochemical plastics. | Bio-based PET bottles showed ~20% less GHG emissions than fossil-based PET bottles. | researchgate.net |
| Environmental trade-offs exist, particularly regarding land use and eutrophication from feedstock cultivation. | Higher impacts in eutrophication and toxicity are sometimes observed for bioplastics. | nih.gov | |
| Techno-Economic Analysis (TEA) | Production costs for bio-based polymers are decreasing but often still higher than for conventional plastics. | Estimated PHA production cost of $1.65/kg in a biorefinery concept. | nih.gov |
| Feedstock costs, catalyst/enzyme stability, and process yield are major drivers of economic feasibility. | The breakeven price of PHA is highly sensitive to the feedstock (lactose) price. | mdpi.com |
Q & A
Q. What are the standard laboratory synthesis methods for potassium 6-hydroxyhexanoate?
Potassium 6-hydroxyhexanoate can be synthesized via hydrolysis of ε-caprolactone followed by neutralization with potassium hydroxide. A two-step procedure involves:
- Step 1 : Acid-catalyzed (e.g., H₂SO₄) hydrolysis of ε-caprolactone in ethanol to yield 6-hydroxyhexanoic acid .
- Step 2 : Neutralization with KOH to form the potassium salt. Reaction conditions (temperature, solvent) must be optimized to avoid esterification byproducts . Characterization is typically performed via FT-IR (to confirm carboxylate formation) and NMR (to verify purity and structure) .
Q. How does the solubility profile of potassium 6-hydroxyhexanoate influence its applications in aqueous systems?
The compound exhibits high water solubility due to its ionic carboxylate group, making it suitable for biomedical and enzymatic studies. Solubility in organic solvents (e.g., ethanol, DMSO) is moderate, enabling its use in polymer synthesis . LogP values (estimated via computational tools like ChemAxon) indicate moderate lipophilicity, balancing membrane permeability and aqueous stability .
Q. What analytical techniques are critical for characterizing potassium 6-hydroxyhexanoate in polymer matrices?
- NMR Spectroscopy : To confirm incorporation into polymer backbones and monitor reaction progress .
- Gel Permeation Chromatography (GPC) : For determining molecular weight distributions in copolymers .
- FT-IR : To track ester/carboxylate functional groups during synthesis .
Advanced Research Questions
Q. How can enzymatic co-polymerization be applied to synthesize functionalized polyesters using potassium 6-hydroxyhexanoate?
Potassium 6-hydroxyhexanoate serves as a monomer in enzymatic co-polymerization with dihydroxy compounds (e.g., trans-2,5-dihydroxy-3-pentenoic acid methyl ester) using Candida antarctica lipase B. Key steps:
- Reaction Setup : Bulk monomer mixture at 60°C under inert atmosphere .
- Post-Polymerization Functionalization : Olefin groups in the polymer backbone allow for thiol-ene click chemistry or acetylation, enabling tailored material properties . This method yields polyesters with molecular weights up to 12,000 g/mol, suitable for drug delivery systems .
Q. What enzymatic pathways degrade potassium 6-hydroxyhexanoate, and how can they be studied in microbial systems?
- Degradation Pathway : 6-Hydroxyhexanoate dehydrogenase (EC 1.1.1.258) oxidizes the compound to 6-oxohexanoate, which is further metabolized to adipate via β-oxidation .
- Experimental Design :
- Use Pseudomonas aeruginosa PAO cultures grown on 1,6-hexanediol to induce enzyme expression .
- Monitor metabolite accumulation (e.g., 2-tetrahydrofuranacetic acid) via GC-MS or LC-MS to confirm pathway activity .
Q. How do reaction conditions influence the stability and reactivity of potassium 6-hydroxyhexanoate in esterification reactions?
- pH Sensitivity : The carboxylate group’s reactivity is pH-dependent. Acidic conditions (pH < 4) protonate the group, enabling esterification with alcohols .
- Catalyst Selection : Lipases (e.g., C. antarctica lipase B) or acid catalysts (H₂SO₄) yield distinct product profiles. Enzymatic methods favor regioselectivity .
- Temperature Control : Elevated temperatures (>80°C) may degrade the compound; optimal ranges are 50–60°C for enzymatic reactions .
Q. What are the contradictions in reported toxicity data for potassium 6-hydroxyhexanoate, and how can they be resolved?
- Conflict : Some studies report low acute toxicity in vitro, but limited in vivo data exist .
- Resolution : Conduct comprehensive toxicokinetic studies:
- In Vitro : Use HepG2 cells to assess cytotoxicity (IC₅₀).
- In Vivo : Administer graded doses (10–100 mg/kg) to rodent models, monitoring renal/hepatic biomarkers .
Methodological Considerations
- Synthesis Optimization : Replace H₂SO₄ with ion-exchange resins to reduce side reactions in esterification .
- Enzymatic Assays : Use NADH/NAD+ spectrophotometric assays to quantify 6-hydroxyhexanoate dehydrogenase activity .
- Polymer Characterization : Employ MALDI-TOF MS for precise copolymer sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
